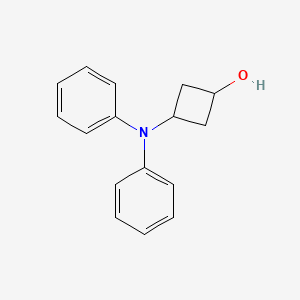

3-(Diphenylamino)cyclobutan-1-ol

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

3-(N-phenylanilino)cyclobutan-1-ol |

InChI |

InChI=1S/C16H17NO/c18-16-11-15(12-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 |

InChI Key |

BPGBSFJWBGCBEH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation via Dihaloalkane Precursors

A common approach involves nucleophilic substitution using dihaloalkanes. For example, 3-dibromo-2,2-dimethoxypropane reacts with diisopropyl malonate under basic conditions (e.g., NaH in DMF at 120–140°C for 20–24 h) to form a cyclobutane intermediate. Subsequent acid-catalyzed deprotection (e.g., HCl) yields 3-oxocyclobutanecarboxylic acid , which is further functionalized (Figure 1A).

Key Steps :

- Nucleophilic substitution : Cyclization via malonate enolate attack on dibromo precursor.

- Deprotection : Hydrolysis of ketal groups under acidic conditions (20% HCl, 100°C, 45–55 h).

- Functionalization : Conversion to silver carboxylate followed by Hunsdiecker reaction with Br₂ yields bromocyclobutane, which undergoes nucleophilic substitution with benzyl alcohol.

Yield : 72–93% for cyclobutane intermediates; ~50% for final substitution.

[2+2] Photocycloaddition Approaches

Intermolecular Cycloaddition of Alkenes

The [2+2] photocycloaddition between dichloroketene (generated from trichloroacetyl chloride and Na/Hg) and styrenes forms 2,2-dichloro-3-arylcyclobutanones . Subsequent Zn/AcOH reduction yields cyclobutanols, which are aminated via reductive amination (NaBH₃CN, NH₃).

Advantages :

- Direct access to polysubstituted cyclobutanes.

- Diastereoselectivity controlled by steric effects.

Limitations :

Yield : 54–85% for cyclobutanone intermediates; 26–87% for final amination.

Reductive Amination of Cyclobutanones

Synthesis of 3-Aminocyclobutanol Derivatives

Cyclobutanones (e.g., 3-phenylcyclobutanone ) undergo reductive amination with primary amines (e.g., diphenylamine) using NaBH₃CN or Pd/C-H₂. For example:

Optimization :

- Solvent: THF or DCM enhances solubility.

- Catalysts: Pd/C (5% wt) achieves >90% conversion.

Organocatalytic and Radical-Mediated Routes

Photoredox/HAT Catalysis for Radical Cyclization

Recent methods employ photoredox catalysts (e.g., fac-Ir(dFppy)₃) and hydrogen atom transfer (HAT) agents (e.g., DABCO) to generate radicals from allylic alcohols. Cyclization with CO₂- ⁻ forms γ-butyrolactones, which can be hydrolyzed to cyclobutanols.

Example :

Yield : Up to 92% for lactones; hydrolysis yields ~70%.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Diastereoselectivity | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, HCl, Br₂ | 50–93 | Low | Moderate |

| [2+2] Photocycloaddition | Na/Hg, Zn/AcOH | 54–85 | Moderate | High |

| Reductive Amination | Pd/C, NaBH₃CN | 57–87 | High | Low |

| Photoredox Catalysis | fac-Ir(dFppy)₃, DABCO | 70–92 | High | High |

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylamino)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The diphenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

3-(Diphenylamino)cyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins

Mechanism of Action

The mechanism of action of 3-(Diphenylamino)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The diphenylamino group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclobutanol Derivatives

Key Observations :

- Electronic Effects: The diphenylamino group enhances electron-donating capacity compared to dimethylamino or methylamino groups, making it suitable for applications in light-emitting materials or charge-transfer systems .

- Steric and Solubility Effects: Bulky diphenylamino substituents may reduce solubility in polar solvents but promote π-π stacking in the solid state, as seen in related diphenylamino-styrylquinoxaline derivatives (DPASQ) .

Photophysical and Electrochemical Properties

Table 2: Optoelectronic Properties of Diphenylamino-Containing Compounds

Key Comparisons :

- HOMO-LUMO Gaps: Diphenylamino-containing compounds typically exhibit narrow HOMO-LUMO gaps (~2.3 eV), favorable for charge transport in organic electronics .

- Emission Behavior: Substitution patterns (e.g., para vs. meta positions) and solvent polarity significantly influence emission wavelengths and quantum yields. For example, DPASQ shows a redshifted λem (~600 nm) compared to simpler diphenylamino-acrylonitrile derivatives (~500 nm) due to extended conjugation .

Molecular Packing and Solid-State Behavior

- 3-(Diphenylamino)cyclobutan-1-ol vs. 3-(Difluoromethyl)cyclobutan-1-ol: The diphenylamino group promotes π-π stacking, as observed in related acrylonitrile derivatives , whereas the difluoromethyl analog lacks such interactions, leading to less ordered packing .

- Syn/Anti Conformers: Similar to (2Z)-3-(4-(diphenylamino)phenyl)prop-2-enenitrile (Compound I in ), 3-(Diphenylamino)cyclobutan-1-ol may exhibit syn/anti conformers in the solid state, stabilized by solvent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.